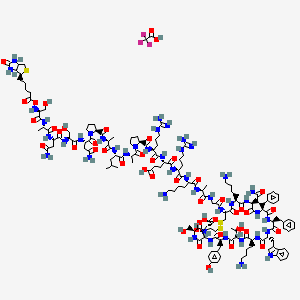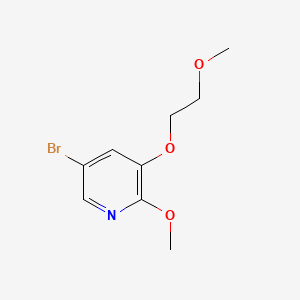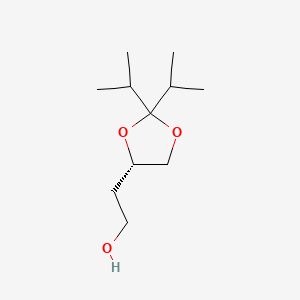
(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane
Descripción general
Descripción
(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals that are often used as protecting groups in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane typically involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions. One common method is the acid-catalyzed cyclization of 2,2-diisopropyl-1,3-propanediol with ethylene oxide. The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction parameters ensures efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is typically a ketone or aldehyde derivative.
Reduction: The major products are various alcohol derivatives.
Substitution: The products depend on the nucleophile used, resulting in different substituted dioxolanes.
Aplicaciones Científicas De Investigación
(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for diols in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials, providing specific properties such as flexibility and stability.
Mecanismo De Acción
The mechanism by which (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane exerts its effects depends on its application. In organic synthesis, it acts as a protecting group by forming a stable cyclic acetal with diols, preventing unwanted reactions at those sites. In drug delivery, it can form complexes with drugs, enhancing their stability and bioavailability. The molecular targets and pathways involved vary based on the specific application and the nature of the compounds it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the hydroxyethyl and isopropyl groups.
2,2-Dimethyl-1,3-dioxolane: Similar structure but with methyl groups instead of isopropyl groups.
4-(2-Hydroxyethyl)-1,3-dioxolane: Lacks the isopropyl groups, making it less sterically hindered.
Uniqueness
(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is unique due to its specific combination of functional groups. The presence of the hydroxyethyl group provides additional reactivity, while the isopropyl groups offer steric protection, making it a versatile compound in various chemical reactions and applications.
Propiedades
IUPAC Name |
2-[(4S)-2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(9(3)4)13-7-10(14-11)5-6-12/h8-10,12H,5-7H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPZNMFFBDUEGH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCC(O1)CCO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(OC[C@@H](O1)CCO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40711542 | |
| Record name | 2-[(4S)-2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151223-12-0 | |
| Record name | 2-[(4S)-2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B596002.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B596005.png)
![3-[3-(Boc-amino)propyl]aniline](/img/structure/B596006.png)

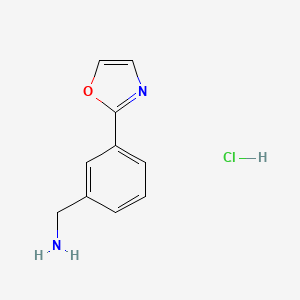
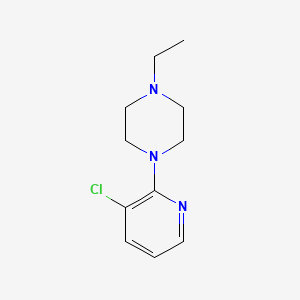
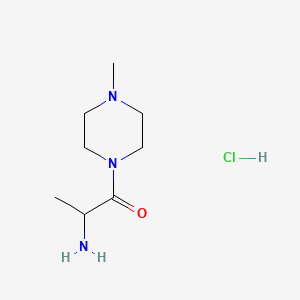
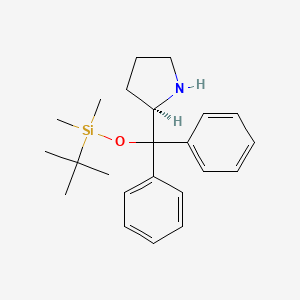
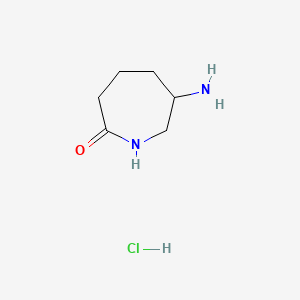
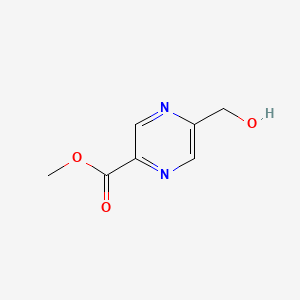
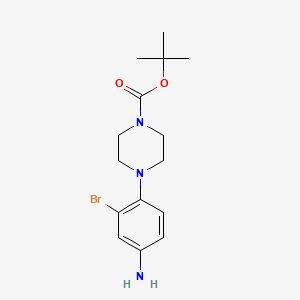
![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)
